Calpinactam

Vue d'ensemble

Description

Calpinactam est un nouvel agent antimycobactérien isolé du bouillon de culture de la souche fongique Mortierella alpina FKI-4905 . C'est un hexapeptide unique avec un cycle de caprolactame à son extrémité C-terminale . This compound a montré une activité sélective contre les espèces de Mycobacterium, notamment Mycobacterium smegmatis et Mycobacterium tuberculosis .

Applications De Recherche Scientifique

Calpinactam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying peptide synthesis and cyclization reactions . In biology and medicine, this compound is being investigated for its potential as a new anti-mycobacterial agent, especially against drug-resistant strains of Mycobacterium tuberculosis . In the industry, this compound’s unique structure and properties make it a valuable compound for developing new antibiotics and other therapeutic agents .

Mécanisme D'action

Target of Action

Calpinactam is a unique linear hexapeptide with a caprolactam ring at its C-terminal . It has been shown to be a selective antimycobacterial agent . Its primary targets are Mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

This compound interacts with its targets by inhibiting their growth . It exhibits selective activity against Mycobacterium smegmatis . The exact interaction between this compound and its targets is still under investigation . Preliminary analysis suggests that this compound might act on the cell wall biosynthetic steps in mycobacteria .

Biochemical Pathways

It is believed to interfere with the cell wall biosynthesis in mycobacteria . The cell wall of mycobacteria is crucial for their survival and pathogenicity, so disrupting its synthesis can lead to bacterial death .

Pharmacokinetics

It is known that this compound is soluble in dmso and methanol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacteria . It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis . This antimycobacterial activity makes this compound a potential candidate for the treatment of diseases caused by these bacteria, such as tuberculosis .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Calpinactam peut être synthétisé en utilisant une stratégie de synthèse relais solide/hydrophobe-étiquette (STRS) . Cette méthode implique l'utilisation d'une auxiliaire hydrophobe liée à l'azote, qui facilite la préparation de composés peptidiques supportés par une étiquette azotée . L'auxiliaire est facilement installée sur une variété d'acides aminés, permettant une purification simple des produits par cristallisation et filtration .

Méthodes de Production Industrielle : La production industrielle de this compound implique la fermentation de la souche fongique Mortierella alpina FKI-4905 . Le composé est ensuite isolé du bouillon de culture en utilisant l'extraction par solvant, la chromatographie sur colonne de silane octadécyle et la chromatographie liquide haute performance préparative (HPLC) .

Analyse Des Réactions Chimiques

Types de Réactions : Calpinactam subit diverses réactions chimiques, notamment la formation de liaisons peptidiques et la cyclisation . La structure unique du composé lui permet de participer à des réactions spécifiques qui sont essentielles à son activité biologique .

Réactifs et Conditions Communes : Les réactifs courants utilisés dans la synthèse de this compound comprennent des réactifs de carbonate à étiquette hydrophobe et divers acides aminés . Les réactions sont généralement effectuées dans des conditions qui facilitent la formation de liaisons peptidiques et la cyclisation .

Principaux Produits Formés : Le principal produit formé à partir de la synthèse de this compound est l'hexapeptide avec un cycle de caprolactame à son extrémité C-terminale . Cette structure est essentielle à son activité antimycobactérienne .

Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il sert de composé modèle pour étudier les réactions de synthèse et de cyclisation peptidique . En biologie et en médecine, this compound est étudié pour son potentiel en tant que nouvel agent antimycobactérien, en particulier contre les souches résistantes aux médicaments de Mycobacterium tuberculosis . Dans l'industrie, la structure et les propriétés uniques de this compound en font un composé précieux pour le développement de nouveaux antibiotiques et autres agents thérapeutiques .

Mécanisme d'Action

This compound exerce ses effets en ciblant les étapes de biosynthèse de la paroi cellulaire des mycobactéries . La structure unique du composé, y compris le cycle de caprolactame, lui permet d'interférer avec la synthèse des composants essentiels de la paroi cellulaire mycobactérienne . Cette perturbation conduit à l'inhibition de la croissance et de la prolifération mycobactérienne .

Comparaison Avec Des Composés Similaires

Calpinactam est unique par rapport aux autres composés similaires en raison de sa structure spécifique et de son activité sélective contre les espèces de Mycobacterium . Des composés similaires comprennent d'autres peptides antimycobactériens et polypeptides en lasso, tels que la lariatine . La structure unique d'hexapeptide de this compound avec un cycle de caprolactame le distingue de ces composés .

Activité Biologique

Calpinactam is a novel hexapeptide antibiotic derived from the fungus Mortierella alpina FKI-4905, notable for its selective activity against mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis. This compound has garnered attention due to its unique structure and potential as an anti-mycobacterial agent.

Chemical Structure and Synthesis

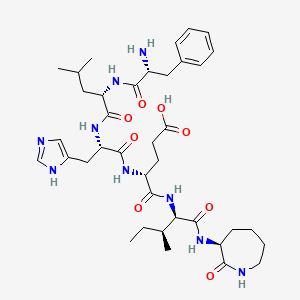

This compound consists of a six-amino-acid sequence capped with a caprolactam ring at the C-terminus. The synthesis of this compound has been achieved through various methods, including solid-phase peptide synthesis (SPPS) and more recently, a solid/hydrophobic-tag relay synthesis (STRS), which enhances yield and stability during purification processes .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated through minimum inhibitory concentration (MIC) assays against a range of microorganisms. The results indicate that this compound exhibits potent activity specifically against mycobacteria:

| Microorganism | MIC (μg/mL) |

|---|---|

| Mycobacterium smegmatis | 0.78 |

| Mycobacterium tuberculosis | 12.5 |

| Bacillus subtilis | >100 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

This compound showed no cytotoxic effects on Jurkat cells at concentrations up to 25 μg/mL, indicating its potential safety profile in therapeutic applications .

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that this compound disrupts the biosynthetic pathways involved in the cell wall formation of mycobacteria, similar to other first-line anti-tuberculosis drugs like isoniazid and ethambutol . The compound's structural similarity to mycobacterial siderophores suggests a potential interaction with iron transport mechanisms, although it lacks the typical iron-chelating moieties found in these compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- In vitro Studies : this compound demonstrated significant growth inhibition of mycobacterial strains in laboratory settings, outperforming traditional antibiotics like isoniazid under certain conditions .

- Combination Therapy : Preliminary research suggests that combining this compound with existing anti-tubercular agents could enhance therapeutic outcomes against resistant strains of M. tuberculosis. This synergy warrants further exploration in clinical settings .

- Animal Models : Future studies are planned to assess the efficacy of this compound in vivo using mouse models infected with mycobacteria to evaluate its potential as a treatment for tuberculosis .

Propriétés

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Calpinactam and where is it found?

A1: this compound is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is this compound against Mycobacteria?

A3: this compound demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the this compound structure?

A4: Yes, research has focused on synthesizing this compound derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for this compound?

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of this compound. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of this compound. []

Q6: Are there any genetic tools available for studying this compound biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on this compound. These tools could be utilized to manipulate the biosynthetic pathway of this compound in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.